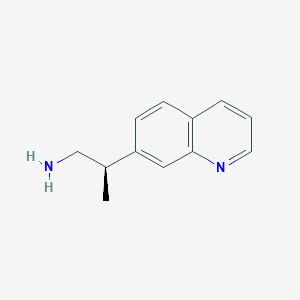

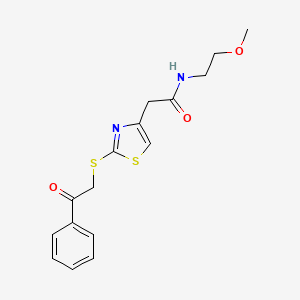

![molecular formula C23H22N4OS B2490199 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114915-41-1](/img/structure/B2490199.png)

3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridazine derivatives and related heterocyclic compounds typically involves condensation reactions, cycloadditions, and functional group transformations. For example, Zohdi et al. (1997) described the synthesis of pyrazolo[3,4-d]pyridazines through reactions involving pyrazoloylhydroximoyl chloride with different amines and active methylene compounds, demonstrating the versatility of these reactions in generating a wide array of heterocyclic structures (Zohdi, Osman, & Abdelhamid, 1997).

Molecular Structure Analysis

The molecular structure of compounds like 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is characterized by the presence of multiple heterocycles that impart unique physical and chemical properties. Ogurtsov et al. (2018) have demonstrated efficient synthesis methods leading to the formation of oxadiazolo[3,4-d]pyridazines with detailed structural characterization, highlighting the planar nature of these molecules and their potential for forming stable compounds with high crystal density (Ogurtsov et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyridazine derivatives is often explored through their ability to undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. This reactivity is essential for further functionalization of the core structure, as seen in the work of Albratty et al. (2019), where 1,3,4-oxadiazole derivatives bearing thiophene, thiazole, and pyridazine units were synthesized and evaluated for their potential as antiviral agents, showcasing the chemical versatility of these compounds (Albratty, El-Sharkawy, & Alhazmi, 2019).

科学的研究の応用

Synthesis and Structural Analysis

The chemical compound 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is involved in various synthetic processes to create heterocyclic compounds. These syntheses often lead to the formation of various derivatives with potential applications in medicinal chemistry and material science. For example, the synthesis of heterocycles like quinoxaline, benzothiadiazine, benzoxadiazine, and quinazolinone has been reported, demonstrating the versatility of such compounds in creating diverse chemical structures (Zohdi, Osman, & Abdelhamid, 1997).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of derivatives formed from this compound. The synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and the evaluation of their antimicrobial activities have been a significant area of research. These studies reveal that many synthesized compounds exhibit good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Applications in Electronic Materials

Compounds synthesized from this compound have been investigated for their potential use in electronic materials, especially as light-emitting materials for electroluminescence devices. These studies are crucial in the field of material science, where the development of new, efficient light-emitting materials is a constant pursuit (Takahashi, Torii, Kamata, Sugino, & Others, 1995).

Pharmaceutical Importance

The pharmaceutical importance of pyridazine analogs, including those derived from this compound, has been noted, especially in medicinal chemistry. These compounds have been synthesized and analyzed for their structure, with studies including density functional theory calculations and Hirshfeld surface analysis to understand their molecular properties better (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

特性

IUPAC Name |

3-(4-methylphenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c1-15(2)17-8-10-18(11-9-17)20-12-13-22(26-25-20)29-14-21-24-23(27-28-21)19-6-4-16(3)5-7-19/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYCNLWJCFIISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

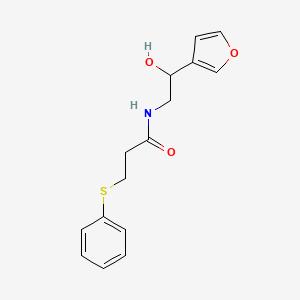

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)

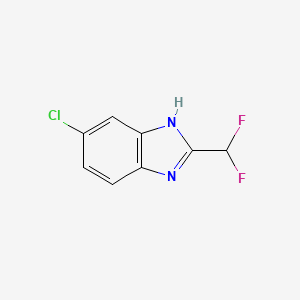

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)

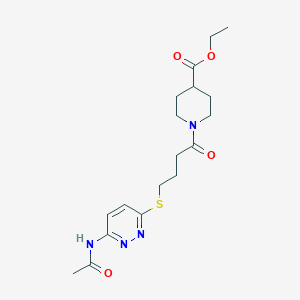

![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)